n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[24]heptane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spirocyclic structure, which includes a piperidine ring, a cyanide group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.
Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde.
Benzylation: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base, such as sodium hydroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in an aprotic solvent for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.
Scientific Research Applications
n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-1-carboxamide: Unique due to its spirocyclic structure and combination of functional groups.
N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxylate methyl ester: Similar structure but with a methyl ester group.
Uniqueness
The uniqueness of n-(1-Benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2
Properties
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-oxaspiro[2.4]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-14-20(22-18(24)17-12-19(17)8-11-25-15-19)6-9-23(10-7-20)13-16-4-2-1-3-5-16/h1-5,17H,6-13,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGNUKISMQHNNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C2CC23CCOC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.